molecular formula C14H16N4O3 B584431 Piromidic Acid-d5 CAS No. 1794759-27-5

Piromidic Acid-d5

Cat. No.: B584431
CAS No.: 1794759-27-5
M. Wt: 293.338
InChI Key: JPKVGKXYVOPKKM-ZBJDZAJPSA-N
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Description

Piromidic Acid-d5 is a deuterium-labeled analogue of Piromidic Acid, a quinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Piromidic Acid. The deuterium labeling allows for more precise tracking and analysis in various biological systems .

Mechanism of Action

Target of Action

Piromidic Acid-d5 primarily targets bacterial DNA gyrase , also known as topoisomerase II . This enzyme is crucial for the supercoiling of bacterial DNA, a process necessary for DNA replication and transcription . The primary target for this compound is gram-negative bacteria, particularly those that cause urinary tract infections (UTIs), such as Escherichia coli and Proteus mirabilis .

Mode of Action

The mechanism of action for this compound revolves around its ability to inhibit bacterial DNA gyrase . By binding to the gyrase-DNA complex, this compound induces breaks in the DNA strands, which prevents the replication process . This disruption ultimately leads to the death of bacterial cells, rendering the drug bactericidal rather than merely bacteriostatic .

Biochemical Pathways

This compound, being a pyridopyrimidine, is likely to be involved in the de novo pyrimidine biosynthetic pathway . The de novo pyrimidine biosynthetic pathway and the urea cycle both utilize carbamyl phosphate, an important nitrogen carrier . The biosynthesis of pyrimidine and purine nucleotides are essential for DNA replication and transcription .

Pharmacokinetics

It is known that the zwitterionic forms of similar compounds result in significant tissue penetration . The standard dosage regimen for adults usually involves taking the medication 2-3 times daily, depending on the severity of the infection and the patient’s renal function .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation . By inhibiting bacterial DNA gyrase, this compound prevents DNA replication, leading to the death of bacterial cells . This selective mechanism allows the drug to target pathogenic bacteria without significantly affecting human cells, thereby reducing the risk of severe side effects .

Action Environment

The action of this compound can be influenced by various environmental factors . For instance, concurrent administration of essential and trace elements with quinolones decreases gastrointestinal absorption, causing therapeutic failure . Moreover, the overuse or misuse of this compound can contribute to the development of resistant bacterial strains, which remains a significant concern in antimicrobial therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piromidic Acid-d5 involves the incorporation of deuterium atoms into the molecular structure of Piromidic Acid. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Piromidic Acid-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds and nucleophilic substitution products .

Scientific Research Applications

Piromidic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piromidic Acid-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of drug distribution and breakdown is crucial .

Properties

IUPAC Name

8-oxo-5-(1,1,2,2,2-pentadeuterioethyl)-3-pyrrolidin-1-ylpyrido[2,3-b]pyrazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-17-8-9(14(20)21)12(19)11-13(17)16-10(7-15-11)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKVGKXYVOPKKM-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=NC=C(N=C21)N3CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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